molecular formula C10H14O3S B14392381 2-(Methanesulfonyl)-4-(propan-2-yl)phenol CAS No. 88041-57-0

2-(Methanesulfonyl)-4-(propan-2-yl)phenol

Cat. No.: B14392381
CAS No.: 88041-57-0
M. Wt: 214.28 g/mol
InChI Key: YSZNYBLLCNHAOG-UHFFFAOYSA-N
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Description

2-(Methanesulfonyl)-4-(propan-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methanesulfonyl group and an isopropyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonyl)-4-(propan-2-yl)phenol typically involves the sulfonation of 4-(propan-2-yl)phenol. One common method is to react 4-(propan-2-yl)phenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonyl)-4-(propan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The methanesulfonyl group can be reduced to a methyl group.

    Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Methylated phenol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Methanesulfonyl)-4-(propan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methanesulfonyl)-4-(propan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methanesulfonyl group can act as an electrophile, participating in various biochemical reactions. These interactions can modulate cellular pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thymol (5-methyl-2-(propan-2-yl)phenol): Similar structure but lacks the methanesulfonyl group.

    2-Phenyl-2-propanol: Contains a phenyl group instead of a methanesulfonyl group.

    4-Isopropylphenol: Similar structure but lacks the methanesulfonyl group.

Uniqueness

2-(Methanesulfonyl)-4-(propan-2-yl)phenol is unique due to the presence of both the methanesulfonyl and isopropyl groups on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

88041-57-0

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

2-methylsulfonyl-4-propan-2-ylphenol

InChI

InChI=1S/C10H14O3S/c1-7(2)8-4-5-9(11)10(6-8)14(3,12)13/h4-7,11H,1-3H3

InChI Key

YSZNYBLLCNHAOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)S(=O)(=O)C

Origin of Product

United States

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